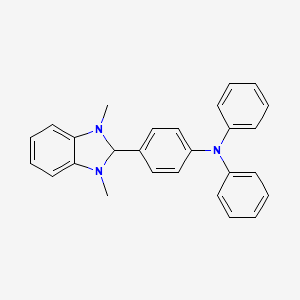

4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline

Description

Properties

CAS No. |

1400191-57-2 |

|---|---|

Molecular Formula |

C27H25N3 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diphenylaniline |

InChI |

InChI=1S/C27H25N3/c1-28-25-15-9-10-16-26(25)29(2)27(28)21-17-19-24(20-18-21)30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,1-2H3 |

InChI Key |

YUDZJTFIRBVGFN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure .

Scientific Research Applications

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is used in a wide range of scientific research applications, including:

Chemistry: As a strong electron donor, it is used in the synthesis of various organic compounds and materials.

Biology: It is used in studies related to electron transfer processes and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline involves its strong electron-donating properties. It interacts with various molecular targets and pathways, facilitating electron transfer processes. This property makes it useful in applications like doping of organic semiconductors and enhancing the conductivity of materials .

Comparison with Similar Compounds

N-DPBI vs. N-DMBI

Structural Differences :

Performance :

- N-DMBI is widely used for its compatibility with fullerene derivatives, improving dispersion and perovskite affinity in PSCs. Huang et al. achieved 23.1% efficiency in p-i-n PSCs using N-DMBI-doped PCBM .

- N-DPBI outperforms N-DMBI in conductivity enhancement (e.g., ~0.03 S/cm in PCBM blends) and interfacial passivation. Snaith et al. demonstrated faster photoluminescence (PL) quenching in perovskite/C60 layers doped with N-DPBI, indicating superior electron extraction .

Limitations :

N-DPBI vs. JLBI-H

Structural Differences :

Performance :

N-DPBI vs. NDI-CN

Structural Differences :

- NDI-CN (core-cyanated naphthalene diimide) is a non-benzimidazolyl dopant with electron-deficient cyanated groups .

Performance :

- NDI-CN increases the Seebeck coefficient (−1400 µV/K) in PCBM blends but reduces conductivity (0.03 S/cm), lowering the power factor (5 µW/m·K²) .

- N-DPBI maintains higher conductivity in similar systems, making it more suitable for solar cells and thermoelectrics where conductivity is critical .

Key Research Findings

- Perovskite Solar Cells : N-DPBI-doped C60 layers enable void-free interfaces, achieving faster electron extraction and stability over 1000 hours under operational conditions .

- Thermoelectrics : While NDI-CN increases the Seebeck coefficient, N-DPBI maintains a balance between conductivity and thermopower, yielding higher power factors .

- Polymer Doping : N-DPBI and N-DMBI both effectively dope conjugated polymers (e.g., P3a), but N-DPBI’s diphenyl groups enhance air stability .

Biological Activity

4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline, also referred to as DMBI, is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DMBI, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₇H₂₁N₃

- Molecular Weight : 267.37 g/mol

- IUPAC Name : 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline

- CAS Number : 302818-73-1

DMBI exhibits various biological activities attributed to its ability to interact with cellular components. Its potential mechanisms include:

-

Anticancer Activity : DMBI has shown promise in inhibiting the proliferation of cancer cells through multiple pathways:

- Induction of apoptosis in tumor cells.

- Inhibition of specific kinases involved in cancer cell signaling.

- Modulation of gene expression related to cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that DMBI possesses antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.

- Neuroprotective Effects : Research indicates that DMBI may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in neurodegenerative disease models.

Anticancer Activity

A study investigated the effects of DMBI on A431 human epidermoid carcinoma cells. The findings indicated that DMBI significantly reduced cell viability with an IC₅₀ value in the low micromolar range. The compound was found to inhibit Stat3 phosphorylation, a critical pathway in cancer progression .

Antimicrobial Activity

In vitro assays demonstrated that DMBI exhibited bacteriostatic effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, DMBI showed a protective effect on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

| Activity Type | Model Organism/Cell Line | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A431 Cells | 5.0 | Inhibition of Stat3 phosphorylation |

| Antimicrobial | Various Bacteria | 10.0 | Disruption of cell membranes |

| Neuroprotective | Neuronal Cells | 15.0 | Reduction of oxidative stress |

Q & A

Q. What are the recommended synthetic routes for preparing N-DPBI, and how can its purity be validated?

N-DPBI is synthesized via multistep organic reactions, typically involving Suzuki-Miyaura cross-coupling to link the benzimidazole core with diphenylaniline moieties. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted intermediates. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and mass spectrometry (MS) for molecular weight verification .

Q. How does N-DPBI function as an n-dopant in organic semiconductors, and what characterization techniques confirm doping efficacy?

N-DPBI acts as an electron donor, transferring electrons to the semiconductor matrix via thermally activated processes. Key characterization methods include:

Q. What are the stability considerations for handling N-DPBI in ambient conditions?

N-DPBI exhibits air stability due to its dihydrobenzimidazole core, which kinetically inhibits rapid oxidation. However, prolonged exposure to moisture or light may degrade performance. Storage under inert atmospheres (e.g., nitrogen gloveboxes) and encapsulation in device architectures are recommended for long-term stability .

Advanced Research Questions

Q. How does dopant concentration optimization impact phase separation in N-DPBI-doped polymer composites?

Excessive N-DPBI loading (>10 wt%) can induce phase separation, reducing doping efficiency. Advanced methodologies to study this include:

Q. What mechanisms underlie N-DPBI's role in enhancing perovskite solar cell (PSC) stability and efficiency?

N-DPBI-doped electron transport layers (ETLs), such as C60, reduce interfacial defects and trap states by passivating surface vacancies. This improves electron extraction and minimizes non-radiative recombination. Key studies involve:

Q. How do structural modifications of N-DPBI influence hybrid local and charge-transfer (HLCT) states in OLED emitters?

Substitution on the diphenylaniline moiety alters the donor-acceptor twist angle, modulating the balance between local excitation (LE) and charge-transfer (CT) states. Experimental approaches include:

Q. What strategies mitigate dopant-induced thermal conductivity trade-offs in N-DPBI-based thermoelectric materials?

While N-DPBI enhances electrical conductivity, it may increase thermal conductivity via lattice vibrations. Strategies to decouple these effects include:

- Nanostructuring (e.g., carbon nanotube yarns) to scatter phonons.

- Composite engineering with low-thermal-conductivity polymers (e.g., PEDOT:PSS).

- Zebner analysis to correlate Seebeck coefficient and power factor with doping levels .

Methodological Considerations

- Device Integration : For photovoltaic or thermoelectric applications, layer-by-layer deposition (e.g., spin-coating, thermal evaporation) must be optimized to prevent dopant migration .

- Computational Modeling : Molecular dynamics (MD) simulations can predict dopant aggregation tendencies, while Marcus theory analyses elucidate electron-transfer kinetics .

- Troubleshooting Contradictions : Discrepancies in doping efficiency across studies often arise from solvent choice (e.g., chlorobenzene vs. toluene) or post-doping annealing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.